Regioisomeric Differentiation: 8-CF₃ vs. 6-CF₃ and 7-CF₃ Quinazolin-2-amines
The 8-(trifluoromethyl)quinazolin-2-amine scaffold is one of at least three distinct regioisomeric 2-aminoquinazoline derivatives bearing a -CF₃ substituent on the benzenoid ring. The 8-CF₃ isomer (CAS 1258652-66-2) positions the electron-withdrawing trifluoromethyl group ortho to the N1 heteroatom and adjacent to the fused ring junction, whereas the 6-CF₃ isomer (CAS 190273-94-0) and 7-CF₃ isomer (CAS 190274-20-5) place the -CF₃ group at distinct positions with divergent electronic and steric environments. This regioisomeric distinction is critical for kinase inhibitor SAR: in the N-heteroaryl quinazolin-2-amine LRRK2 inhibitor patent series, substitution patterns including -CF₃ placement were specifically enumerated as defining structural variables influencing target engagement [1].
| Evidence Dimension | Regioisomeric substitution pattern and availability |
|---|---|
| Target Compound Data | 8-CF₃ at ortho-like position (adjacent to N1); Consensus Log P 2.21; TPSA 51.8 Ų; CAS 1258652-66-2; commercially available at 97% purity with batch QC (NMR, HPLC) |
| Comparator Or Baseline | 6-CF₃ isomer (CAS 190273-94-0): meta-like positioning; 7-CF₃ isomer (CAS 190274-20-5): para-like positioning relative to N1 |
| Quantified Difference | Spatial orientation of -CF₃ group differs; calculated Log P and TPSA values vary by isomer (specific comparative values not reported in unified study) |
| Conditions | Physicochemical property calculations from vendor QC data and computational predictions |
Why This Matters
Regioisomeric purity and positional verification are essential for reproducible SAR studies, as 8-CF₃ placement creates a distinct binding surface for kinase hinge-region interactions compared to alternative isomers.
- [1] Keylor MH, Ardolino MJ, Chau RW, et al. N-Heteroaryl Quinazoline-2-amine Derivatives as LRRK2 Inhibitors. WO 2021/080929 A1. Merck Sharp & Dohme Corp., 2021. View Source
